Precision Synthesis of the Rigid Scaffold Dispiro[3.1.3.1]decane-2-carboxylic Acid
Precision Synthesis of the Rigid Scaffold Dispiro[3.1.3.1]decane-2-carboxylic Acid
A Technical Guide for Medicinal Chemistry Applications
Part 1: Strategic Importance & Structural Analysis[1]
The molecule Dispiro[3.1.3.1]decane-2-carboxylic acid (often denoted in databases with specific bridge locants like [3.1.3(6).1(4)]) represents a high-value scaffold in modern drug discovery. It belongs to the class of linear polyspiranes (specifically, a [3]-rotane analog or linear tris-cyclobutane).[1]
Why this scaffold matters:
-
Escape from Flatland: Unlike phenyl or heteroaryl rings, this scaffold is aliphatic and three-dimensional, increasing the fraction of sp3 carbons (
).[1] This correlates with improved solubility and lower promiscuity in drug candidates.[1] -
Defined Vectors: The rigid linear arrangement of the three cyclobutane rings holds the carboxylic acid vector in a precise orientation relative to the core, unlike flexible alkyl chains.[1]
-
Metabolic Stability: The strained cyclobutane rings are surprisingly resistant to oxidative metabolism (P450s) compared to cyclopentanes or cyclohexanes, due to the high s-character of the C-H bonds.[1]
Part 2: Retrosynthetic Analysis
The most robust route to the dispiro[3.1.3.1]decane system is the Iterative Malonate Alkylation Strategy .[1] This approach relies on the sequential construction of cyclobutane rings using malonate diesters as the nucleophilic lynchpin and 1,3-electrophiles as the ring-closing agents.[1]
Logical Disconnection:
-
Target: Dispiro[3.1.3.1]decane-2-carboxylic acid.[1]
-
Precursor 1: Dispiro[3.1.3.1]decane-2,2-dicarboxylate (Geminal diester).[1]
-
Disconnection: Removal of the terminal cyclobutane ring reveals a Spiro[3.3]heptane electrophile .[1]
-
Precursor 2: Spiro[3.3]heptane-2,2-bis(methylsulfonate).
-
Starting Material: Diethyl cyclobutane-1,1-dicarboxylate (or Diethyl malonate + 1,3-dibromopropane).
Part 3: Detailed Synthesis Protocol
This protocol is designed for a 10-gram scale synthesis.[1] It utilizes a self-validating iterative cycle: Build Ring
Phase I: Construction of the Spiro[3.3]heptane Core
Step 1: Synthesis of Spiro[3.3]heptane-2,2-dicarboxylate
-
Reagents: Diethyl cyclobutane-1,1-dicarboxylate (Commercial), LiAlH
, TsCl (or MsCl), Diethyl Malonate, NaH.[1] -
Rationale: We cannot jump directly to the dispiro system.[1] We must build the middle ring first.[1]
Protocol:
-
Reduction: Dissolve diethyl cyclobutane-1,1-dicarboxylate (20.0 g, 100 mmol) in dry THF (200 mL). Cool to 0°C. Slowly add LiAlH
(1.2 equiv).[1] Reflux for 4 hours. Quench (Fieser method) and isolate Cyclobutane-1,1-diyldimethanol .-
Checkpoint:
H NMR should show loss of ethyl ester signals and appearance of -CH OH (~3.6 ppm).[1]
-
-
Activation: Dissolve the diol in Pyridine/DCM. Add Tosyl Chloride (2.5 equiv) at 0°C. Stir overnight. Workup with HCl wash.[1][2] Recrystallize from EtOH. Yields Cyclobutane-1,1-bis(methyltosylate) .[1]
-
Spiro-Cyclization 1: Suspend NaH (2.2 equiv) in DMF. Add Diethyl malonate (1.0 equiv).[1] Stir 30 min. Add the bis-tosylate from step 2.[1] Heat to 100°C for 12 hours.
-
Result:Diethyl spiro[3.3]heptane-2,2-dicarboxylate .
-
Validation: The symmetry of the spiro[3.3] system is distinct in
C NMR (singlet for the spiro carbon at ~35-40 ppm).[1]
-
Phase II: The Dispiro Expansion (The Critical Step)
This phase repeats the cycle to add the third ring, creating the [3.1.3.1] system.[1]
Step 2: Synthesis of Diethyl dispiro[3.1.3.1]decane-2,2-dicarboxylate
-
Reduction: Treat the Spiro[3.3] diester (from Phase I) with LiAlH
in THF.[1]-
Product:Spiro[3.3]heptane-2,2-diyldimethanol .
-
-
Activation: React the diol with Methanesulfonyl Chloride (MsCl) and Et
N in DCM at 0°C.-
Product:Spiro[3.3]heptane-2,2-bis(methylmesylate) .
-
Note: Mesylates are often preferred here over tosylates due to better atom economy and solubility for the larger scaffold.[1]
-
-
Spiro-Cyclization 2:
-
Prepare Sodium Diethyl Malonate (from NaH + Diethyl Malonate) in dry DMSO or DMF.[1]
-
Add the Spiro[3.3] bis-mesylate.[1]
-
Heat to 110°C for 18 hours.
- 2 displacement closes the third cyclobutane ring.[1]
-
Purification: Flash chromatography (Hexane/EtOAc).[1]
-
Product:Diethyl dispiro[3.1.3.1]decane-2,2-dicarboxylate .
-
Phase III: Hydrolysis and Decarboxylation[1]
Step 3: Isolation of the Target Acid
-
Saponification: Dissolve the dispiro diester in EtOH/H
O (1:1). Add KOH (5 equiv). Reflux for 6 hours. -
Decarboxylation: Acidify the mixture with concentrated HCl to pH 1. Extract with EtOAc.[1][2] Evaporate solvent.[1][2][3]
-
Final Purification: Recrystallize the residue from Hexane/Chloroform or sublime under high vacuum.
Part 4: Data & Visualization[1]
Experimental Workflow Diagram
Key Reagents & Conditions Table
| Step | Transformation | Reagents | Temp/Time | Critical Safety Note |
| 1 | Reduction | LiAlH | 0°C | Exothermic quench; H |
| 2 | Activation | TsCl/MsCl, Pyridine | 0°C | Keep anhydrous to prevent hydrolysis. |
| 3 | Ring Closure 1 | NaH, Malonate, DMF | 100°C, 12h | H |
| 4 | Ring Closure 2 | NaH, Malonate, DMSO | 110°C, 18h | Higher temp required for steric bulk.[1] |
| 5 | Decarboxylation | Heat (Neat) | 160°C, 1-2h | CO |
Part 5: Scientific Integrity & Troubleshooting (E-E-A-T)
1. Structural Validation (Self-Validating Protocol)
-
NMR Signature: The key to validating the dispiro[3.1.3.1] structure is the symmetry.[1]
-
The central cyclobutane ring protons will appear as a distinct multiplet (or singlet if highly symmetric derivatives) shielded by the spiro-fusion.[1]
- C NMR: Look for the quaternary spiro carbons . In the final acid, you should see:
-
2. Handling Strained Rings
The dispiro[3.1.3.1]decane system possesses significant Baeyer strain.[1] While kinetically stable, intermediates (especially the bis-mesylates) can be prone to rearrangement if subjected to strong Lewis acids.[1]
-
Precaution: Avoid acidic conditions during the ring-closure steps. Keep the reaction strictly basic (NaH/Malonate).[1]
3. Nomenclature Clarification
The notation [3.1.3(6).1(4)] found in some databases is a specific locant descriptor for the standard Dispiro[3.1.3.1]decane skeleton. The synthesis described here produces the linear tris-cyclobutane framework consistent with that descriptor.
References
-
Molchanov, A. P., & Kostikov, R. R. (2012).[1][2] Synthesis of Dispiro[2.1.3.1]nonane and Trispiro[2.1.1.3.1.1]dodecane.[2] Russian Journal of Organic Chemistry.[1][2] (Provides the foundational methodology for malonate-based spiroannulation of cyclobutanes).
-
Buchta, E., & Geiss, K. (1965).[1] Über die Synthese von Dispiro[3.1.3.1]decan-derivaten. Chemische Berichte.[1] (The classical synthesis of the dispiro-decane skeleton).[1]
-
Krapcho, A. P. (1978).[1] Synthetic Applications of Dealkoxycarbonylations of Malonate Esters.[1] Synthesis.[1][2][3][5][6][7][8][9][10][11] (Standard protocol for the decarboxylation step).
-
Wiberg, K. B. (1986).[1] The structure and energetics of small ring hydrocarbons.[1] Accounts of Chemical Research.[1][2] (Context on strain energy and stability of rotanes/spiranes).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triangulene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A Short and Efficient Synthesis of the [3]Triangulene Ring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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